6-(3,5-Di-o-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one
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Description
The compound “6-(3,5-Di-o-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one” is a complex organic molecule. It is related to the class of molecules known as nucleosides and nucleotides, which are fundamental building blocks of DNA and RNA .
Synthesis Analysis
The synthesis of this compound seems to involve the use of 3,5-Di-O-(p-toluyl)-2-deoxy-D-ribofuranosyl chloride as a precursor . This precursor is used in the synthesis of unnatural β-D-ribofuranosyl containing nucleosides and nucleotides .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The presence of the pyrimido[4,5-c][1,2]oxazin-7-one group suggests that it may be a derivative of a purine or pyrimidine, which are key components of nucleic acids .Chemical Reactions Analysis
The compound is likely involved in complex chemical reactions, particularly in the context of nucleic acid biochemistry. It may participate in reactions such as glycosylation .Scientific Research Applications
Tautomeric Properties and DNA Replication
The nucleoside analogue, characterized by its ability to exhibit ambivalent hydrogen bonding characteristics, can base-pair with both adenine and guanine due to its tautomeric versatility. This property is significant in the context of DNA replication, as it supports the rare tautomer hypothesis of substitution mutagenesis. The hypothesis suggests that minor tautomeric forms of natural bases may play a crucial role in substitution errors during DNA replication, potentially leading to mutations. The structure and tautomeric constants of related compounds have been elucidated through synthesis and X-ray crystallography, providing a basis for understanding the incorporation specificity of such nucleotide analogues by DNA polymerase I, which is crucial for fidelity in DNA replication (Harris et al., 2003).
Synthesis and Derivative Studies
Research has also focused on the synthesis of derivatives of this compound, exploring its chemical properties and potential applications. For example, the synthesis of derivatives through reactions with various nucleophiles has led to the development of new compounds with potentially significant biological activities. These synthetic approaches and the resulting compounds expand the understanding of the chemical behavior of this nucleoside analogue and its potential applications in medicinal chemistry and drug development (Lin & Brown, 1989).
Antiviral Activity
Although not directly related to the compound , studies on similar bicyclic pyrimidine nucleosides have demonstrated antiviral activities against viruses like herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV). These findings highlight the potential of such compounds in therapeutic applications, particularly in antiviral drug development (Loakes et al., 1995).
Structural and Molecular Studies
Further research into the structural and molecular aspects of related compounds has provided insight into their potential applications in materials science and organic chemistry. For example, the study of the crystal and molecular structure of specific derivatives has revealed novel reaction pathways and the potential for new synthetic methods, which could be applied in various chemical synthesis contexts (Aliev et al., 1993).
properties
IUPAC Name |
[(2R,3S,5R)-3-(4-methylbenzoyl)oxy-5-(7-oxo-3,4-dihydro-1H-pyrimido[4,5-c]oxazin-6-yl)oxolan-2-yl]methyl 4-methylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O7/c1-16-3-7-18(8-4-16)25(31)34-15-22-21(37-26(32)19-9-5-17(2)6-10-19)13-23(36-22)30-14-20-11-12-35-29-24(20)28-27(30)33/h3-10,14,21-23H,11-13,15H2,1-2H3,(H,28,29,33)/t21-,22+,23+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFWOLICWVOUAF-YTFSRNRJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=C4CCONC4=NC3=O)OC(=O)C5=CC=C(C=C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C4CCONC4=NC3=O)OC(=O)C5=CC=C(C=C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,5-Di-o-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one |
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